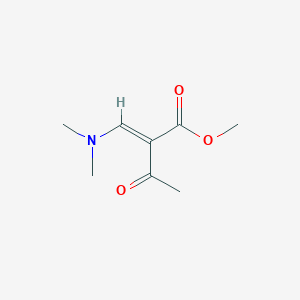
4-Hydroxybenzamide
概要
説明
4-Hydroxybenzamide is a natural product found in Oxytropis falcata, Houttuynia cordata, and Streptomyces tendae . It has been used in the synthesis of balanol, a potent protein kinase C (PKC) inhibitor .
Synthesis Analysis
Several 4-hydroxybenzamide analogues were synthesized via imidation, EDC coupling, and etherification reactions .
Molecular Structure Analysis
The molecular formula of 4-Hydroxybenzamide is C7H7NO2. The average mass is 137.136 Da and the monoisotopic mass is 137.047684 Da . The molecule was geometrically optimized and vibrational spectral analyses of monomer and dimer structures have been reported by DFT calculations using B3LYP/6–311++G (d,p) level of theory .
Chemical Reactions Analysis
4-Hydroxybenzamide has been involved in various chemical reactions. For instance, it was used in the synthesis of balanol, a potent protein kinase C (PKC) inhibitor .
Physical And Chemical Properties Analysis
4-Hydroxybenzamide has a density of 1.3±0.1 g/cm3, a boiling point of 345.3±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C. The enthalpy of vaporization is 61.3±3.0 kJ/mol and the flash point is 162.6±23.2 °C .
科学的研究の応用
Protein Kinase C Inhibition
4-Hydroxybenzamide has been used in the synthesis of balanol, a potent protein kinase C (PKC) inhibitor . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. Inhibitors of PKC could have potential therapeutic applications in cancer and other diseases.
Antioxidant Activity
4-Hydroxybenzamide derivatives have demonstrated excellent DPPH radical scavenging activity and redox potential . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. This property could be beneficial in the prevention of diseases related to oxidative stress, such as cancer and cardiovascular diseases.
Thrombin Inhibition
These compounds have shown a highly inhibitory effect against thrombin . Thrombin is a serine protease that plays a crucial role in hemostasis and thrombosis. Inhibitors of thrombin could be used as anticoagulants to prevent blood clots in diseases such as deep vein thrombosis and pulmonary embolism.
Anticancer Activity
4-Hydroxybenzamide derivatives have demonstrated different inhibitory activities in three human cancer cell lines . They showed minimal harmful effects on normal HUVEC cells, indicating their potential application in therapeutic interventions and disease prevention of cancer.
Synthesis of Other Compounds
4-Hydroxybenzamide can be used as a starting material in the synthesis of other compounds . Its derivatives can be synthesized from protocatechuic acid .
Thermodynamic Studies
The standard molar enthalpy of formation of 4-hydroxybenzamide has been studied by micro- or macrocombustion calorimetry . Such studies are important in understanding the thermodynamic properties of the compound, which can be useful in various chemical reactions and processes.
Safety and Hazards
4-Hydroxybenzamide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and avoid release to the environment .
作用機序
Target of Action
4-Hydroxybenzamide is a nitrogen-containing compound It’s known that certain derivatives of 4-hydroxybenzamide exhibit cerebroprotective activity .
Mode of Action
It’s known that it has been used in the synthesis of balanol, a potent protein kinase c (pkc) inhibitor . This suggests that 4-Hydroxybenzamide might interact with its targets to inhibit the activity of PKC, a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.
Biochemical Pathways
Given its role in the synthesis of balanol, a pkc inhibitor, it can be inferred that 4-hydroxybenzamide might affect the pkc signaling pathway . PKC plays a crucial role in several signal transduction cascades and its inhibition can have downstream effects on cellular processes such as cell cycle progression, apoptosis, and differentiation.
Pharmacokinetics
It’s known that the low solubility in water of certain derivatives of 4-hydroxybenzamide limits their bioavailability .
Result of Action
Given its role in the synthesis of balanol, it can be inferred that 4-hydroxybenzamide might have a role in modulating the activity of pkc and thereby influencing cellular processes controlled by pkc .
Action Environment
It’s known that the solubility of certain derivatives of 4-hydroxybenzamide in water can affect their bioavailability , suggesting that factors such as pH and temperature could potentially influence the action of 4-Hydroxybenzamide.
特性
IUPAC Name |
4-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSAKPUBHTZHKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210931 | |
| Record name | 4-Hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxybenzamide | |
CAS RN |
619-57-8 | |
| Record name | 4-Hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 619-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-hydroxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OU5YD093J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-hydroxybenzamide?
A1: 4-Hydroxybenzamide has the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol.
Q2: What are the key spectroscopic characteristics of 4-hydroxybenzamide?
A: Spectroscopic studies, including infrared (IR) and nuclear magnetic resonance (NMR), are crucial for characterizing 4-hydroxybenzamide. IR spectroscopy can identify functional groups like the amide and hydroxyl groups. [] NMR provides information on the structure and connectivity of atoms within the molecule. [] These techniques help confirm the identity and purity of synthesized 4-hydroxybenzamide.
Q3: How does 4-hydroxybenzamide behave in different crystalline forms?
A: 4-Hydroxybenzamide exhibits polymorphism, meaning it can exist in different crystalline forms. [] These forms may have distinct physicochemical properties, impacting factors like solubility, stability, and processing. Research focuses on understanding these differences to control the crystallization process and obtain the desired form for specific applications.
Q4: How stable is 4-hydroxybenzamide in different environments?
A: Studies investigated the stability of 4-hydroxybenzamide under various conditions, including different temperatures and moisture levels. [] This information is crucial for determining its suitability for various applications, especially in pharmaceutical formulations where stability is paramount.
Q5: Can you explain the use of 4-hydroxybenzamide in lubricant compositions?
A: 4-Hydroxybenzamide acts as a friction modifier in lubricant compositions. [] Its incorporation into lubricants, alongside oils of appropriate viscosity, helps reduce friction and wear between moving parts in machinery.
Q6: How is computational chemistry being used to study 4-hydroxybenzamide?
A: Computational chemistry tools, including density functional theory (DFT), play a vital role in understanding the properties and behavior of 4-hydroxybenzamide. [] These methods allow researchers to calculate various parameters, such as molecular geometry, electronic structure, and intermolecular interactions. This information helps predict properties like stability, solubility, and potential for cocrystal formation.
Q7: How does modifying the structure of 4-hydroxybenzamide affect its biological activity?
A: Research has extensively explored the structure-activity relationship of 4-hydroxybenzamide analogs, particularly for their anti-estrogenic and protein kinase C inhibitory activities. [, ] Introducing hydrophobic groups in specific positions of the benzamide moiety significantly influences their potency and selectivity. [] These studies help optimize the structure for desired biological effects.
Q8: What is the role of 4-hydroxybenzamide in the study of adenosine receptor antagonists?
A: 4-Hydroxybenzamide serves as a key building block in the development of thiazole and thiadiazole analogs as novel adenosine receptor antagonists. [] Understanding its role in these compounds helps researchers explore new avenues for therapeutic interventions targeting adenosine receptors.
Q9: What strategies are employed to improve the stability or bioavailability of 4-hydroxybenzamide?
A: Researchers explore various formulation strategies, like cocrystallization, to enhance the stability and solubility of 4-hydroxybenzamide. [, , , , ] Cocrystals with different coformers often exhibit improved physicochemical properties compared to the pure drug, making it more suitable for pharmaceutical applications.
Q10: How is 4-hydroxybenzamide absorbed, distributed, metabolized, and excreted in living organisms?
A: Studies investigated the uptake, translocation, and metabolism of 4-hydroxybenzamide in plants, specifically the water milfoil. [] These findings shed light on how this compound is handled by biological systems, offering insights into its environmental fate and potential impact.
Q11: What is known about the metabolism of bromoxynil, a compound related to 4-hydroxybenzamide?
A: Research has identified 4-hydroxybenzamide as a metabolite in the degradation pathway of the herbicide bromoxynil by various microorganisms. [, , , ] Understanding the metabolic fate of such compounds is crucial for assessing their environmental persistence and potential risks.
Q12: What is the effect of 4-hydroxybenzamide on atherogenic lipoprotein oxidation?
A: Studies investigated the impact of 4-hydroxybenzamide and its derivatives on low-density lipoprotein (LDL) oxidation, a key process implicated in atherosclerosis. [, ] While some compounds showed promising inhibitory effects on LDL oxidation in vitro, further research is needed to translate these findings to clinical applications.
Q13: What is the role of 4-hydroxybenzamide in studying the allosteric transition of the insulin hexamer?
A: 4-Hydroxybenzamide acts as a ligand in studies investigating the allosteric behavior of the insulin hexamer. [] Its binding to effector sites on the protein provides valuable insights into the complex regulatory mechanisms governing insulin activity.
Q14: How is 4-hydroxybenzamide used in drug discovery for NMDA receptors?
A: 4-Hydroxybenzamide derivatives, specifically CJ-036878, have been explored as potential antagonists of the N-methyl-D-aspartate (NMDA) receptor, a target for various neurological disorders. [, ] Research focuses on understanding the metabolic fate of such compounds and identifying the enzymes responsible for their breakdown.
Q15: What analytical techniques are used to quantify and characterize 4-hydroxybenzamide?
A: Various analytical techniques are employed to study 4-hydroxybenzamide. These include high-performance liquid chromatography (HPLC) for separation and quantification, [] gas chromatography (GC) for analyzing volatile compounds, [] and mass spectrometry (MS) for identifying and characterizing metabolites. [, ]
Q16: What factors influence the dissolution and solubility of 4-hydroxybenzamide?
A: The dissolution and solubility of 4-hydroxybenzamide are influenced by factors such as pH, temperature, and the presence of other compounds. [] Understanding these factors is crucial for optimizing its formulation and delivery for various applications.
Q17: What are some examples of cross-disciplinary applications of 4-hydroxybenzamide research?
A: Research on 4-hydroxybenzamide extends across various disciplines, including chemistry, biology, and pharmaceutical sciences. Its use as a building block for drug discovery, [, , ] its role in understanding fundamental biological processes, [, ] and its applications in material science [] highlight its diverse nature.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















